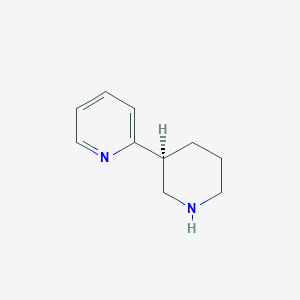

(S)-2-(piperidin-3-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-(piperidin-3-yl)pyridine is a chiral compound that belongs to the class of heterocyclic organic compounds. It consists of a pyridine ring substituted with a piperidine ring at the second position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(piperidin-3-yl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromopyridine and (S)-3-piperidinol.

Formation of Intermediate: The first step involves the nucleophilic substitution reaction between 2-bromopyridine and (S)-3-piperidinol to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization under basic conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(piperidin-3-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and organometallic reagents.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

(S)-2-(piperidin-3-yl)pyridine serves as a crucial building block in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Its structure allows for the modification that can enhance the efficacy and specificity of drugs aimed at conditions such as Alzheimer's disease and Parkinson's disease. Research indicates that this compound can act as a ligand for nicotinic acetylcholine receptors, influencing neurotransmission processes related to cognitive functions and motor control .

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of this compound, showing its potential to reduce neuronal cell death under oxidative stress conditions. This suggests its applicability in treating neurodegenerative diseases .

Biological Studies

Receptor Binding and Enzyme Inhibition

The compound has been extensively studied for its interactions with various receptors and enzymes. It has shown promising results in modulating receptor activity, which can lead to significant biological effects. For instance, it has been noted for its ability to bind to nicotinic acetylcholine receptors, potentially enhancing cholinergic activity in the brain .

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound. In vitro studies indicate that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness as an antimicrobial agent .

Chemical Synthesis

This compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its versatility in chemical reactions makes it a valuable component in developing new materials and chemicals across different industries, including agrochemicals .

Industrial Applications

Beyond pharmaceuticals, this compound is being explored for its potential in industrial applications such as the development of agrochemicals. Its properties may contribute to creating more effective pesticides or herbicides, showcasing its utility beyond human health applications .

Data Summary

| Activity Type | Test Organism/Model | Inhibition Zone (mm) | MIC (µM) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 20-24 | 10.5 |

| Escherichia coli | 14-16 | 22 | |

| Neuroprotective | Neuronal cell cultures | N/A | N/A |

| Insecticidal | Aphids | Significant activity | N/A |

Case Studies

- Neuroprotective Effects : A study evaluated the effects of this compound on oxidative stress models, revealing a significant reduction in neuronal cell death, indicating its potential use in neurodegenerative conditions.

- Antimicrobial Efficacy : In a comparative study against resistant bacterial strains, this compound demonstrated robust antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its application in developing new antibacterial agents .

- Insecticidal Properties : Investigations into the insecticidal properties revealed that this compound exhibited significant activity against pests like aphids and mosquitoes, indicating its utility beyond human medicine.

Wirkmechanismus

The mechanism of action of (S)-2-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(piperidin-3-yl)pyridine: The non-chiral version of the compound.

3-(piperidin-2-yl)pyridine: A positional isomer with the piperidine ring attached at the third position.

2-(piperidin-4-yl)pyridine: Another positional isomer with the piperidine ring attached at the fourth position.

Uniqueness

(S)-2-(piperidin-3-yl)pyridine is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral or positional isomers. The specific stereochemistry of the compound can result in selective binding to molecular targets, making it a valuable compound in drug discovery and development.

Biologische Aktivität

(S)-2-(piperidin-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C11H14N2

- Molecular Weight : Approximately 174.24 g/mol

- CAS Number : 34366-21-7

The compound exists primarily as a dihydrochloride salt, which enhances its solubility, making it suitable for various pharmacological applications.

Research indicates that this compound interacts with several biological targets, primarily through:

- Receptor Binding : The compound may modulate the activity of neurotransmitter receptors, particularly those involved in neurological disorders.

- Enzyme Inhibition : It has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease .

Neurological Disorders

The compound has been investigated for its effects on various neurological conditions. Studies suggest that it may enhance cognitive function by inhibiting cholinesterase enzymes, thereby increasing acetylcholine levels in the brain. This mechanism is crucial in combating Alzheimer's disease and other cognitive impairments .

Anticancer Properties

Recent studies have demonstrated that derivatives of piperidine, including this compound, exhibit anticancer activity. For instance:

- Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including hypopharyngeal tumor cells. This suggests a potential role in cancer therapy by targeting specific signaling pathways involved in cell proliferation and survival .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Induces apoptosis in FaDu cells | |

| Piperidine derivatives | Anticancer activity via MAGL inhibition |

Antiviral Activity

Emerging research highlights the antiviral potential of this compound against viruses like SARS-CoV-2. The compound has demonstrated a better binding affinity to the viral protease compared to standard antiviral agents, indicating its potential as a therapeutic candidate for COVID-19 treatment .

Case Studies

-

Alzheimer's Disease Treatment :

A study evaluated the efficacy of this compound as an AChE inhibitor. Results indicated significant inhibition rates compared to traditional treatments, suggesting that this compound could lead to new therapeutic strategies for Alzheimer's disease management . -

Cancer Therapy :

In another investigation, modified piperidine derivatives were tested against various cancer cell lines. The results showed that certain structural modifications led to enhanced cytotoxicity and selectivity towards tumor cells, reinforcing the idea that piperidine-based compounds can be optimized for better anticancer activity .

Eigenschaften

IUPAC Name |

2-[(3S)-piperidin-3-yl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEKZDKAGHJNRD-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.